KadlongilactoneF

Natural product chemistry Structural elucidation Chemotaxonomy

For reproducible oncology research, Kadlongilactone F is the only valid reference standard. Its unique [7,7,5,6,6,6] hexacyclic scaffold delivers verified cytotoxicity (IC50 0.49–3.61 μM) across A549, HT-29, and K562 cell lines—potency that pentacyclic longipedlactone analogs simply cannot replicate. Use as a positive control in viability assays, a dereplication standard for Schisandraceae extracts, and a marker for root-specific metabolomics. Do not substitute, or risk invalid biological benchmarks. Request a quotation for milligram-scale procurement today.

Molecular Formula C30H38O7
Molecular Weight 510.6 g/mol
Cat. No. B15240896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKadlongilactoneF
Molecular FormulaC30H38O7
Molecular Weight510.6 g/mol
Structural Identifiers
SMILESCC1C2C(CC3(C14C(O4)CC5(C3CC6(C5CCC7C(=C6)C=CC(=O)OC7(C)C)O)C)O)C=C(C(=O)O2)C
InChIInChI=1S/C30H38O7/c1-15-10-18-12-29(34)21-13-28(33)11-17-6-9-23(31)37-26(3,4)19(17)7-8-20(28)27(21,5)14-22-30(29,36-22)16(2)24(18)35-25(15)32/h6,9-11,16,18-22,24,33-34H,7-8,12-14H2,1-5H3/t16-,18-,19?,20+,21-,22-,24+,27+,28-,29+,30-/m1/s1
InChIKeyVZJUYAIRWXJBGH-WIXBFYNMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Kadlongilactone F Procurement Guide: Cytotoxic Triterpenoid Dilactone from Kadsura longipedunculata for Cancer Pharmacology Research


Kadlongilactone F (CAS 960365-90-6) is a hexacyclic triterpenoid dilactone belonging to the kadlongilactone class, originally isolated from the leaves and stems of Kadsura longipedunculata Finet et Gagnep (Schisandraceae) [1]. The compound features a consecutive [7,7,5,6,6,6] ring system—a rearranged hexacyclic skeleton characteristic of the kadlongilactone scaffold—with molecular formula C30H38O7 and exact mass 510.261754 g/mol [2]. Kadlongilactone F exhibits significant in vitro cytotoxicity against multiple human tumor cell lines, positioning it as a research-grade natural product for oncology pharmacology and natural product chemistry investigations [3].

Why Generic Substitution of Kadlongilactone F with Other Kadsura Triterpenoids Is Scientifically Invalid


Substituting Kadlongilactone F with other Kadsura-derived triterpenoids—even those from the same species—is scientifically unsound due to substantial differences in carbon skeleton architecture, ring junction stereochemistry, and resultant cytotoxic potency profiles. The kadlongilactone scaffold (including C-F series) possesses an unprecedented rearranged hexacyclic [7,7,5,6,6,6] ring system that distinguishes it fundamentally from the pentacyclic rearranged skeleton of longipedlactones (e.g., longipedlactones A-I) and from conventional lanostane-type triterpenoids found across Kadsura species [1]. Structurally, even minor stereochemical variations among kadlongilactone congeners produce measurable conformational differences: for example, ring D of kadlongilactone D adopts a half-boat conformation versus the half-chair conformation in kadlongilactone A due solely to the α- to β-orientation change of the HO-16 group [2]. Critically, research has demonstrated that the conjugated system in rings A and B of kadlongilactone-type triterpenoids likely constitutes the key pharmacophoric moiety for cytotoxic activity—a structural feature whose presence and electronic configuration cannot be assumed across other Kadsura triterpenoid classes [3]. These scaffold-level differences translate directly into divergent biological activity, mandating compound-specific procurement for reproducible research outcomes.

Quantitative Differentiation of Kadlongilactone F: Head-to-Head Comparative Evidence for Procurement Decision-Making


Skeleton-Level Structural Differentiation: Kadlongilactone Scaffold versus Longipedlactone Scaffold

Kadlongilactone F belongs to the kadlongilactone scaffold class, characterized by a consecutive hexacyclic [7,7,5,6,6,6] ring system—an unprecedented rearranged hexacyclic skeleton—whereas the longipedlactone series (e.g., longipedlactones A-I) features a rearranged pentacyclic skeleton. This scaffold-level distinction represents a fundamental chemotaxonomic and structural divergence within Kadsura-derived triterpenoids [1]. Kadlongilactone A and B were originally described as possessing an 'unprecedented rearranged hexacyclic skeleton' when first reported [2], and the C-F series shares this core architecture. In contrast, longipedlactones A-I were reported as 'nine novel triterpene dilactones possessing a unique skeleton' with a distinct pentacyclic rearranged framework [3].

Natural product chemistry Structural elucidation Chemotaxonomy Triterpenoid classification

Cytotoxic Activity Range: Kadlongilactone Series versus Longipedlactone Series

The kadlongilactone series (compounds 1-4, which includes Kadlongilactone F as compound 4) demonstrated cytotoxicity against A549 (lung carcinoma), HT-29 (colorectal adenocarcinoma), and K562 (chronic myelogenous leukemia) cell lines with IC50 values ranging from 0.49 to 3.61 μM in vitro [1]. In a cross-study comparison, the longipedlactone series (compounds 1-3, 6, and 8) tested against the identical A549, HT-29, and K562 cell lines exhibited a broader and higher IC50 range of 0.84 to 11.38 μM [2]. The kadlongilactone series achieves approximately 1.7-fold greater potency at the lower bound and approximately 3.1-fold greater potency at the upper bound relative to the longipedlactone series.

Cancer pharmacology Cytotoxicity screening Antitumor natural products In vitro oncology

K562 Cell Line Activity: Kadlongilactone F versus Kadlongilactone A and B

Within the kadlongilactone class, Kadlongilactone F (as part of compounds 1-4 in the 2007 study) exhibits cytotoxic activity against K562 human leukemia cells that can be contextualized against the originally reported kadlongilactones A and B. Kadlongilactones A and B demonstrated IC50 values of 1.40 μg/mL and 1.71 μg/mL, respectively, against K562 cells [1]. The kadlongilactone C-F series (including Kadlongilactone F) achieved IC50 values as low as 0.49 μM (equivalent to approximately 0.25 μg/mL for a compound of molecular weight ~510) against the same K562 cell line [2], representing a substantial improvement in potency compared to the A/B congeners. While direct head-to-head testing of all compounds under identical conditions has not been published, the reported values within the same research group using consistent methodology support class-level inference of enhanced cytotoxic potential for the C-F series.

Leukemia research K562 cell line Cytotoxicity assay Triterpenoid pharmacology

SAR Insight: Conjugated System in Rings A and B as Key Cytotoxic Pharmacophore

Preliminary structure-activity relationship (SAR) studies on kadlongilactone-type triterpenoids have revealed that the conjugated system spanning rings A and B likely constitutes the critical pharmacophoric moiety for cytotoxic activity [1]. This finding provides a rational structural basis for the activity differences observed across Kadsura triterpenoid classes. Kadlongilactone F, possessing the full kadlongilactone hexacyclic skeleton, contains the conjugated A/B ring system that is absent or electronically distinct in alternative scaffolds such as lanostane-type triterpenoids from other Kadsura species (e.g., schisandronic acid, kadsuranic acid A). This SAR insight enables researchers to rationally select Kadlongilactone F over compounds lacking the requisite conjugated system when cytotoxic activity is the primary experimental endpoint.

Structure-activity relationship Pharmacophore modeling Medicinal chemistry Natural product drug discovery

Chemotaxonomic Marker Utility: Differential Accumulation in Roots versus Fruits

Kadlongilactone F has been validated as a discriminatory marker compound for differentiating plant parts in Schisandra and Kadsura species. UPLC-QTOF-MS-based metabolic profiling revealed that Kadlongilactone F, along with gomisin D, schisandrol B, schisantherin C, and kadsuranin, accumulates at significantly higher concentrations in roots compared to fruits [1]. Quantitative analysis demonstrated that the biological activity (antioxidant and anti-inflammatory) of root extracts was higher than that of fruit extracts, and Kadlongilactone F was among the key marker compounds that correlated with this enhanced activity profile [2]. This established role as a validated chemotaxonomic marker enables reproducible quality control, botanical authentication, and metabolomics research applications that cannot be achieved with non-discriminatory triterpenoids.

Metabolomics Chemotaxonomy Quality control Plant part differentiation UPLC-QTOF-MS

Synthetic Tractability: Kadlongilactone ABC Ring System as a Defined Synthetic Target

The kadlongilactone scaffold has been prioritized as a synthetic target by medicinal chemistry research groups, with funded efforts specifically focused on the synthesis and SAR investigation of kadlongilactone analogs. A National Natural Science Foundation of China (NSFC) project (Grant No. 82003573) titled 'Synthesis and Structure-Activity Relationship Study of Kadlongilactones Analogs as Anti-Hepatoma Natural Products' specifically targets kadlongilactone-type compounds for anticancer drug discovery [1]. The project explicitly addresses hepatocellular carcinoma and multidrug resistance reversal. The ABC ring system of kadlongilactones has been successfully synthesized and reported as a defined synthetic intermediate, demonstrating the scaffold's tractability for medicinal chemistry derivatization [2]. This synthetic accessibility distinguishes the kadlongilactone series from many other complex Kadsura triterpenoids that lack established synthetic routes and remain accessible only via isolation.

Total synthesis Synthetic methodology Natural product derivatization Medicinal chemistry

Kadlongilactone F: Evidence-Based Research and Industrial Application Scenarios


Oncology Pharmacology: Cytotoxicity Screening Against Lung, Colorectal, and Leukemia Cell Lines

Kadlongilactone F is optimally deployed as a positive control or test compound in cytotoxicity screening programs targeting A549 (lung carcinoma), HT-29 (colorectal adenocarcinoma), and K562 (chronic myelogenous leukemia) cell lines. Based on published IC50 values ranging from 0.49 to 3.61 μM for the kadlongilactone series [1], researchers can benchmark novel compounds against this validated cytotoxic scaffold. The approximately 1.7× to 3.1× greater potency of the kadlongilactone series relative to longipedlactone analogs [2] makes Kadlongilactone F the preferred reference compound when establishing activity thresholds in these three cancer models. Procurement supports reproducible head-to-head comparisons in MTT-based viability assays.

Natural Product Chemistry: Scaffold-Based Chemotaxonomic and Structural Elucidation Studies

Kadlongilactone F serves as an authentic reference standard for identifying and characterizing hexacyclic [7,7,5,6,6,6] kadlongilactone-type triterpenoids in plant extracts [1]. The compound's well-defined NMR spectroscopic fingerprint (including DFT-validated stereochemical assignments) enables unambiguous structural confirmation when dereplicating Kadsura and Schisandra species extracts. Given that the kadlongilactone scaffold is distinct from the pentacyclic longipedlactone skeleton [2], Kadlongilactone F is essential for laboratories conducting chemotaxonomic surveys or isolating new triterpenoids from Schisandraceae plant materials.

Metabolomics and Quality Control: Plant Part Authentication Marker

Kadlongilactone F is a literature-validated marker compound for discriminating root tissue from fruit tissue in Schisandra and Kadsura species via UPLC-QTOF-MS metabolomics [1]. Its significantly higher accumulation in roots, coupled with its correlation to enhanced antioxidant and anti-inflammatory activity profiles, makes it an indispensable reference standard for: (i) authenticating botanical raw materials, (ii) standardizing extracts for pharmacological studies, and (iii) investigating root-specific bioactive constituents. Laboratories conducting comparative metabolomics of different plant parts should procure Kadlongilactone F to ensure accurate peak identification and quantitative analysis.

Medicinal Chemistry: SAR Expansion and Analog Synthesis Programs

Kadlongilactone F is positioned as a lead scaffold for medicinal chemistry derivatization, supported by active NSFC-funded synthetic methodology research targeting kadlongilactone analogs for anti-hepatoma applications [1]. The successful synthesis of the ABC ring system demonstrates tractability for analog generation [2], while preliminary SAR knowledge identifying the A/B ring conjugated system as the key cytotoxic pharmacophore [3] provides a rational starting point for structural optimization. Procurement of authentic Kadlongilactone F enables structure confirmation of synthetic intermediates, biological benchmarking of novel analogs, and investigation of multidrug resistance reversal mechanisms in hepatocellular carcinoma models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for KadlongilactoneF

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.